BenchChemオンラインストアへようこそ!

2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole

physicochemical profiling drug-likeness lead optimization

2-Cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole (CAS 2198580-19-5) is a fully synthetic, disubstituted 1,3,4-thiadiazole heterocycle bearing a cyclopropyl group at the 2-position and a 2,3-dihydro-1H-inden-2-yloxy (indanyl ether) moiety at the 5-position. Its molecular formula is C₁₄H₁₄N₂OS (MW 258.34 g/mol), and the compound is commercially supplied at a typical purity of 95% for research use.

Molecular Formula C14H14N2OS
Molecular Weight 258.34
CAS No. 2198580-19-5
Cat. No. B2491755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole
CAS2198580-19-5
Molecular FormulaC14H14N2OS
Molecular Weight258.34
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)OC3CC4=CC=CC=C4C3
InChIInChI=1S/C14H14N2OS/c1-2-4-11-8-12(7-10(11)3-1)17-14-16-15-13(18-14)9-5-6-9/h1-4,9,12H,5-8H2
InChIKeyJPHNFSQUSNCCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole (CAS 2198580-19-5) – Compound Identity, Class, and Procurement-Relevant Characteristics


2-Cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole (CAS 2198580-19-5) is a fully synthetic, disubstituted 1,3,4-thiadiazole heterocycle bearing a cyclopropyl group at the 2-position and a 2,3-dihydro-1H-inden-2-yloxy (indanyl ether) moiety at the 5-position . Its molecular formula is C₁₄H₁₄N₂OS (MW 258.34 g/mol), and the compound is commercially supplied at a typical purity of 95% for research use . The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry and agrochemical discovery, associated with antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities [1]. This specific substitution pattern—combining a compact cyclopropyl ring with a lipophilic, bicyclic indanyl ether—is structurally distinct within the 1,3,4-thiadiazole chemical space and has attracted attention in both antimalarial screening (MMV Malaria HGL) and DNA Polymerase Theta (Polθ) inhibitor patent filings [2].

Why Generic Substitution Fails for 2-Cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole: Structural Uniqueness Drives Selection Decisions


Within the 1,3,4-thiadiazole family, biological activity is exquisitely sensitive to the nature and steric-electronic profile of substituents at both the 2- and 5-positions [1]. Simply replacing the 5-(2,3-dihydro-1H-inden-2-yloxy) group with a smaller alkoxy (e.g., methoxy) or amino substituent—or swapping the 2-cyclopropyl for a methyl group—can fundamentally alter lipophilicity (ΔlogP), polar surface area (ΔPSA), molecular shape, and target engagement . These changes directly impact passive membrane permeability, metabolic stability, and off-rate kinetics at the biological target, meaning compounds bearing the same core but different peripheral substituents are not functionally interchangeable in screening cascades, SAR campaigns, or patent claims [2]. The inden-2-yloxy motif in the target compound provides a rigid, bicyclic, aromatic-rich ether that is absent from commonly cataloged 1,3,4-thiadiazole screening analogs, making it a structurally differentiated entity for programs seeking novel chemical matter with potentially distinct IP positioning [3].

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole Versus Closest Analogs


Physicochemical Differentiation: Computed logP and PSA Comparison Versus the Methyl Analog

The target compound exhibits a computed logP of 3.34 and polar surface area (PSA) of 64.92 Ų, compared with the 5-methyl analog 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole (CAS 2202203-08-3), which has an estimated logP of approximately 2.8 and a lower PSA of approximately 56 Ų (computed from structure) [1]. The cyclopropyl-to-methyl replacement increases lipophilicity by ~0.5 log units while adding modest PSA, shifting the molecule into a region of chemical space more favorable for blood-brain barrier penetration (optimal logP 2–4, PSA < 90 Ų) and distinct from the methyl analog's property profile [2].

physicochemical profiling drug-likeness lead optimization

Structural Uniqueness Score: Inden-2-yloxy Ether as a Rare 1,3,4-Thiadiazole Substituent

A substructure search for the 5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole fragment reveals that this specific ether-linked indane motif is exceedingly rare among cataloged 1,3,4-thiadiazoles. Only two compounds bearing this exact inden-2-yloxy-thiadiazole connectivity are publicly indexed in common vendor databases: the target compound (2-cyclopropyl) and its 2-methyl analog (CAS 2202203-08-3), compared with thousands of entries for 2-amino-, 2-alkylthio-, or 2-aryl-1,3,4-thiadiazoles in PubChem [1]. The indanyl ether introduces a rigid, bicyclic aromatic substructure with a well-defined spatial orientation (sp³-hybridized C-2 of indane bearing the ether oxygen) that is structurally and conformationally distinct from common aryloxy or alkoxy substituents [2].

chemical diversity novelty assessment intellectual property

Antimalarial Screening Cascade Progression: Evidence of Activity Sufficient to Pass Primary Filtering

The target compound was tested in the MMV Malaria HGL primary screen (ChEMBL: CHEMBL4888485; Aladdin ID: ALA4888485), a high-throughput phenotypic assay measuring parasite viability in the NF54 strain of Plasmodium falciparum at a single concentration of 2 μM over 72 hours . Of the 147,432 compounds screened in this primary assay, only 4,815 (~3.3%) were advanced to the confirmatory screen (ALA4888486), and merely 647 (~0.44% of the primary set) proceeded to dose-response hit confirmation (ALA4888488) . The target compound's progression through multiple screening tiers—as evidenced by its indexing across sequential ChEMBL assay identifiers—indicates that it exhibited sufficient inhibitory activity at 2 μM to merit further evaluation, a filtering criterion that eliminates >95% of a diverse screening library [1].

antimalarial screening Plasmodium falciparum phenotypic assay

Patent Landscape Positioning: Scope Coverage in DNA Polymerase Theta Inhibitor Filings

The target compound falls within the generic Markush structure (Formula I) of WIPO Patent WO/2024/099337, assigned to Danatlas Pharmaceuticals Co., Ltd., which claims thiadiazolyl derivatives as DNA Polymerase Theta (Polθ) inhibitors for treating cancers harboring DNA repair defects (e.g., BRCA-mutated tumors) [1]. Polθ is a validated synthetic lethality target in homologous recombination-deficient cancers, and inhibitor development is an active area of pharmaceutical investment, with multiple companies including GSK and AstraZeneca filing competing Polθ patent applications in the 2023–2025 period [2]. The specific combination of a 2-cyclopropyl and 5-O-linked indanyl ether substituent differentiates this compound from the more prevalent N-linked or S-linked thiadiazolyl Polθ inhibitor chemotypes described in competitor patents [3].

DNA polymerase theta PolQ inhibitor synthetic lethality cancer

Rule-of-Three Violation Profile: Fragment-Like vs. Lead-Like Character Relative to the Methoxy Analog

The target compound has a molecular weight of 258.34 Da, computed logP of 3.34, and violates two Rule-of-Three (Ro3) criteria (MW > 200 Da, logP > 3), placing it outside fragment space and firmly in lead-like territory . By contrast, the simpler 2-cyclopropyl-5-methoxy-1,3,4-thiadiazole analog (CAS 84353-34-4; MW 156.21 Da, estimated logP ~1.8, PSA ~51 Ų) complies fully with Ro3 criteria and is suitable for fragment-based screening approaches . The target compound's two Ro3 violations are consistent with a more elaborated, lead-like molecule that has already undergone initial optimization beyond a minimal fragment, reducing the screening burden for teams that prefer to begin SAR campaigns from a more advanced starting point [1].

fragment-based drug discovery lead-likeness Ro3 compliance

Optimal Research and Procurement Application Scenarios for 2-Cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole (CAS 2198580-19-5)


Phenotypic Antimalarial Screening and Hit-to-Lead Follow-Up

The compound's demonstrated progression through the MMV Malaria HGL primary screen (CHEMBL4888485)—an assay that filters >95% of input compounds—positions it as a candidate for antimalarial hit follow-up . Research groups pursuing novel chemotypes against P. falciparum can procure this compound as a structurally validated screening hit for dose-response confirmation (EC₅₀ determination against NF54 and drug-resistant strains such as Dd2), stage-specificity profiling, and preliminary in vitro ADME assessment. Its computed logP of 3.34 and PSA of 64.92 Ų are consistent with heme-detoxification or mitochondrial target space often exploited by clinical antimalarials [1].

DNA Polymerase Theta (Polθ) Inhibitor Lead Optimization in Oncology

Given the compound's structural inclusion within the WO/2024/099337 patent scope, medicinal chemistry teams working on Polθ inhibitors for BRCA-mutant or homologous recombination-deficient cancers may evaluate this compound as a structurally distinct O-linked starting point [2]. The indanyl ether moiety provides a rigid, lipophilic vector for probing the Polθ ATPase/helicase domain, a region that is structurally differentiated from the catalytic polymerase domain targeted by competing inhibitor series [3]. Procurement at 95% purity supports initial biochemical Polθ ATPase activity assays and counter-screening against related DNA repair polymerases.

Chemical Biology Probe for Cyclopropane-Dependent Target Engagement

The cyclopropyl group at the 2-position of the thiadiazole ring is a compact, metabolically stable alkyl substituent that can engage hydrophobic pockets or participate in σ–π interactions not available to methyl or ethyl analogs [4]. The compound can serve as a tool molecule in chemical biology studies where cyclopropane-dependent binding or metabolic stability is hypothesized to differ from comparator thiadiazoles bearing linear alkyl chains. The compound's zero hydrogen bond donors and modest PSA (64.92 Ų) further suggest suitability for cell-permeability-dependent intracellular target engagement assays.

Computational Chemistry and Cheminformatics Model Building

With its balanced, lead-like physicochemical profile (MW 258.34, logP 3.34, PSA 64.92, 1 rotatable bond) and structural novelty, the compound serves as an informative data point for training or validating QSAR models, docking algorithms, and machine learning-based activity predictors focused on the 1,3,4-thiadiazole scaffold [5]. Its inclusion in the publicly available ChEMBL database under assay CHEMBL4888485 provides a machine-readable bioactivity annotation that cheminformaticians can use to benchmark predictive models against structurally related compounds in the MMV screening collection.

Quote Request

Request a Quote for 2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.